2-Acetamido-5-chloroisonicotinic acid
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Description
2-Acetamido-5-chloroisonicotinic acid is a chemical compound with the CAS Number: 944390-08-3 . It has a molecular weight of 214.61 and its linear formula is C8H7ClN2O3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H7ClN2O3 . This indicates that the molecule is composed of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms.Scientific Research Applications
Pharmacological Potential of Phenolic Compounds
Phenolic acids, such as Chlorogenic Acid (CGA), have gained attention for their diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulatory activities. CGA's ability to modulate lipid metabolism and glucose in metabolic disorders suggests a potential framework for researching similar compounds like 2-Acetamido-5-chloroisonicotinic acid for their biological and therapeutic roles (Naveed et al., 2018).
Role as Food Additive and Nutraceutical
The dual role of Chlorogenic Acid as both a food additive and a nutraceutical highlights the potential of phenolic compounds in managing metabolic syndrome through antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This aspect underscores the potential for similar compounds to be utilized in dietary supplements and functional foods, offering a path for the application of this compound in food and pharmaceutical industries (Santana-Gálvez et al., 2017).
Environmental and Ecotoxicological Impact
The environmental presence and impact of certain compounds, including artificial sweeteners and pharmaceutical micropollutants, have been extensively studied. These investigations provide insights into the behavior, degradation, and ecotoxicological effects of chemical compounds in various environments. Research in this area can inform studies on similar compounds regarding their stability, transformation products, and potential environmental impacts, potentially applicable to this compound (Lange et al., 2012; Qutob et al., 2022).
Advanced Oxidation Processes for Degradation
The use of advanced oxidation processes (AOPs) in degrading recalcitrant compounds from aqueous mediums, including pharmaceuticals like acetaminophen, offers a model for understanding the degradation pathways, by-products, and potential environmental and health impacts of similar compounds. Such processes and their efficiency in treating water pollutants can be relevant to researching the environmental aspects of this compound and related compounds (Qutob et al., 2022).
Properties
IUPAC Name |
2-acetamido-5-chloropyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c1-4(12)11-7-2-5(8(13)14)6(9)3-10-7/h2-3H,1H3,(H,13,14)(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAHTDAWLWQGPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C(=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682501 |
Source
|
Record name | 2-Acetamido-5-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944390-08-3 |
Source
|
Record name | 2-Acetamido-5-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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